4,5-Pyridazinedicarbonitrile
Overview
Description
4,5-Pyridazinedicarbonitrile is an organic compound with the molecular formula C6H2N4. It is a derivative of pyridazine, characterized by the presence of two cyano groups at the 4 and 5 positions of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Pyridazinedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,6-pyridazinebis(carboxylic acid amide) with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature for several hours, followed by the addition of water and extraction with chloroform. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Pyridazinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into amine groups, leading to the formation of diamino derivatives.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, diamino derivatives, and various substituted pyridazine compounds .
Scientific Research Applications
4,5-Pyridazinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules with potential therapeutic applications.
Medicine: Research has explored its potential as a precursor for drugs targeting various diseases, including cancer and cardiovascular conditions.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4,5-Pyridazinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes, such as phosphodiesterase (PDE), by binding to their active sites. This inhibition can lead to various physiological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrazine: A similar diazine compound with nitrogen atoms at the 1 and 4 positions.
Uniqueness: 4,5-Pyridazinedicarbonitrile is unique due to the presence of cyano groups at the 4 and 5 positions, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a precursor for biologically active molecules set it apart from other similar compounds .
Properties
IUPAC Name |
pyridazine-4,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5-3-9-10-4-6(5)2-8/h3-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJGFZOPMPJASM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452883 | |
Record name | 4,5-Pyridazinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-15-6 | |
Record name | 4,5-Pyridazinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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